molecular formula C14H13NO2 B185135 N-(4-Hydroxyphenyl)-2-methylbenzamide CAS No. 22978-52-5

N-(4-Hydroxyphenyl)-2-methylbenzamide

Cat. No.: B185135
CAS No.: 22978-52-5
M. Wt: 227.26 g/mol
InChI Key: OGBLLVHAQZADRR-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 4-hydroxyphenylamine moiety. Benzamides are widely studied for their roles as directing groups in metal-catalyzed C–H bond functionalization reactions and their biological activities, such as anti-inflammatory properties .

Properties

CAS No.

22978-52-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C14H13NO2/c1-10-4-2-3-5-13(10)14(17)15-11-6-8-12(16)9-7-11/h2-9,16H,1H3,(H,15,17)

InChI Key

OGBLLVHAQZADRR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(4-Hydroxyphenyl)-2-methylbenzamide, differing primarily in substituents or directing groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide C₂₂H₁₆NO₃ 349.37 Contains an anthraquinone moiety; acts as an N,O-bidentate directing group for C–H functionalization. Synthesized via acid chloride method (94% yield).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 Features a branched hydroxyalkyl chain; confirmed by X-ray crystallography. Suitable for metal-catalyzed reactions.
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide C₁₄H₁₂ClNO₂ 261.70 Chlorine substituent enhances electronic effects; used in pharmacological studies.
N-(2-Amino-4-methylphenyl)-2-methylbenzamide C₁₅H₁₆N₂O 240.31 Amino group improves solubility and reactivity in coupling reactions.

Key Observations :

  • Substituent Position: The position of methyl and hydroxyl groups significantly impacts reactivity. For example, anthraquinone derivatives (e.g., ) exhibit enhanced stability in catalytic cycles due to extended conjugation.
  • Directing Groups : N,O-bidentate directing groups (e.g., in ) facilitate chelation with transition metals, enabling regioselective C–H activation.

Spectroscopic and Crystallographic Characterization

  • NMR and IR : All compounds were characterized using ¹H/¹³C NMR and IR spectroscopy. For example, νC=O stretches at 1663–1682 cm⁻¹ and νNH bands at 3150–3414 cm⁻¹ confirmed amide bond formation .
  • X-ray Crystallography : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s structure was resolved via X-ray diffraction, revealing planar amide geometry and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxyphenyl)-2-methylbenzamide
Reactant of Route 2
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N-(4-Hydroxyphenyl)-2-methylbenzamide

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